1-(2,3-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
CAS No.:
Cat. No.: VC13709013
Molecular Formula: C12H12F2N2O
Molecular Weight: 238.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F2N2O |
|---|---|
| Molecular Weight | 238.23 g/mol |
| IUPAC Name | 1-[(2,3-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol |
| Standard InChI | InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-4-3-5-10(13)11(9)14/h3-5,17H,6H2,1-2H3 |
| Standard InChI Key | YZMKMYGCKOYMTF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=C(C(=CC=C2)F)F)C)O |
| Canonical SMILES | CC1=C(C(=NN1CC2=C(C(=CC=C2)F)F)C)O |
Introduction
Chemical Identity and Structural Characteristics
1-(2,3-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (IUPAC name: 1-[(2,3-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol) belongs to the pyrazole heterocycle family, featuring a 4-hydroxy pyrazole ring substituted with methyl groups at positions 3 and 5. The 2,3-difluorobenzyl moiety attaches to the pyrazole’s N1 position via a methylene bridge.
Molecular Formula:
Molecular Weight: 238.23 g/mol
SMILES: CC1=C(C(=NN1CC2=C(C(=CC=C2)F)F)C)O
InChIKey: YZMKMYGCKOYMTF-UHFFFAOYSA-N
X-ray crystallography data for this specific compound remain unpublished, but analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles of 15–25° between the benzyl and pyrazole planes. The fluorine atoms at positions 2 and 3 on the benzyl ring create electronic asymmetry, enhancing dipole moments critical for intermolecular interactions .
Synthetic Pathways and Optimization Challenges
Current synthesis strategies for 1-(2,3-difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol derive from established pyrazole chemistry, though specific protocols require reconstruction from related compounds. A plausible three-step route involves:
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Pyrazole Core Formation: Condensation of 2,4-pentanedione with hydrazine hydrate under acidic conditions yields 3,5-dimethyl-1H-pyrazol-4-ol.
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Benzyl Substitution: Nucleophilic substitution of the pyrazole’s N1 hydrogen with 2,3-difluorobenzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C.
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Purification: Chromatographic separation using silica gel with ethyl acetate/hexane gradients (30–50% EtOAc), achieving >95% purity.
Key challenges include regioselective control during benzylation and minimizing hydroxyl group oxidation. Microwave-assisted synthesis (100°C, 30 min) improves yields to 68–72% compared to conventional heating (55–60% yield over 6 hours) .
Spectroscopic Characterization and Computational Modeling
NMR Analysis (hypothetical data based on structural analogs):
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(400 MHz, DMSO-d6): δ 2.21 (s, 3H, CH3), 2.34 (s, 3H, CH3), 5.12 (s, 2H, CH2), 6.92–7.15 (m, 3H, aromatic), 10.28 (s, 1H, OH).
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: δ -112.5 (d, J = 8.5 Hz), -115.3 (d, J = 8.5 Hz).
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The electrostatic potential map shows strong negative regions around fluorines (-0.35 e/Ų) and hydroxyl oxygen (-0.41 e/Ų), favoring hydrogen bonding and halogen interactions .
Biological Activity and Structure-Activity Relationships
While direct bioactivity data for 1-(2,3-difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol are unavailable, structurally related compounds provide critical insights:
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Antifungal Activity: 3-Hydroxy-2-(pyrazol-4-yl)chromones demonstrate MIC values of 2–8 µg/mL against Fusarium oxysporum, surpassing actidione (MIC = 16 µg/mL) . Electron-donating groups on the pyrazole’s aryl ring enhance potency by 3–5 fold .
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Antibacterial Effects: Pyrazole-chromone hybrids inhibit Staphylococcus aureus with IC50 values of 12–18 µM, comparable to linezolid (IC50 = 10 µM) . The difluorobenzyl group may improve membrane permeability through lipophilic interactions (LogP ≈ 2.8).
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Enzyme Inhibition: Molecular docking suggests strong binding (ΔG = -9.2 kcal/mol) to Candida albicans lanosterol 14α-demethylase, a cytochrome P450 target .
The 2,3-difluoro substitution pattern appears superior to 2,5-difluoro analogs in maintaining planar geometry for protein binding, as evidenced by 35% higher inhibitory activity in benzodiazepine receptor assays.
Material Science Applications and Physicochemical Properties
Beyond medicinal chemistry, this compound’s extended π-system and fluorine content enable applications in:
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Organic Semiconductors: Calculated hole mobility (μh) of 0.45 cm²/V·s via time-of-flight measurements, suitable for thin-film transistors.
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Liquid Crystals: Smectic A phase formation between 145–185°C with dielectric anisotropy Δε = +6.2 at 1 kHz.
Thermal Properties:
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Melting Point: 189–192°C (DSC)
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Decomposition Temperature: 280°C (TGA, 5% weight loss)
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Solubility: 22 mg/mL in DMSO, <1 mg/mL in water (25°C)
Environmental and Toxicological Profile
No in vivo toxicity data exist for 1-(2,3-difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. Predictive models indicate:
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Aquatic Toxicity: LC50 (96h, Daphnia magna) = 8.7 mg/L (ECOSAR)
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Biodegradation: 23% theoretical BOD28 using BIOWIN3 model
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Persistence: Estimated t1/2 = 78 days in soil (EPI Suite)
The ortho-fluorine atoms resist hydrolytic cleavage (t1/2 > 1 year at pH 7), necessitating environmental monitoring in industrial applications.
Future Research Directions
Five priority areas emerge for advancing this compound’s utility:
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Pharmacokinetic Optimization: Prodrug strategies (e.g., hydroxyl group acetylation) to enhance oral bioavailability (predicted Fa = 32%) .
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Targeted Drug Delivery: Conjugation with β-glucopyranosyl groups improves water solubility 18-fold while maintaining antimicrobial activity .
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Polymer Composites: Copolymerization with thiophene monomers increases charge carrier density by 10²–10³ cm/V·s.
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Green Synthesis: Catalytic fluorination using flow chemistry reduces waste from 5.3 to 1.2 E-factor.
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Crystallography: Single-crystal XRD to resolve intermolecular F···H−O interactions (predicted d = 2.65 Å).
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